molecular formula C16H15FO5S B2962687 1-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone CAS No. 1987112-32-2

1-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone

Cat. No.: B2962687
CAS No.: 1987112-32-2
M. Wt: 338.35
InChI Key: NZVDXVGBILRNEV-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone is a synthetic organic compound that belongs to the class of sulfonyl ketones These compounds are characterized by the presence of a sulfonyl group attached to a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 2-fluorobenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

    Procedure: The 3,4-dimethoxybenzaldehyde is first converted to the corresponding alcohol, which is then reacted with 2-fluorobenzenesulfonyl chloride to form the sulfonyl ketone.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group may play a key role in binding to these targets, while the methoxy and fluorophenyl groups can influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-2-[(2-chlorophenyl)sulfonyl]ethanone
  • 1-(3,4-Dimethoxyphenyl)-2-[(2-bromophenyl)sulfonyl]ethanone
  • 1-(3,4-Dimethoxyphenyl)-2-[(2-iodophenyl)sulfonyl]ethanone

Uniqueness

1-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)sulfonylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO5S/c1-21-14-8-7-11(9-15(14)22-2)13(18)10-23(19,20)16-6-4-3-5-12(16)17/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVDXVGBILRNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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